Cas no 1286696-54-5 (3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methylquinolin-4-yl)propanamide)

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-(2-methylquinolin-4-yl)propanamide is a specialized organic compound featuring a pyrazole-quinoline hybrid structure. Its molecular design combines a 3,5-dimethylpyrazole moiety with a 2-methylquinoline group linked via a propanamide bridge, offering potential utility in medicinal chemistry and pharmacological research. The compound's structural complexity may confer selective binding properties, making it a candidate for targeting specific biological pathways. Its well-defined heterocyclic framework allows for further derivatization, enabling exploration of structure-activity relationships. The presence of both electron-rich and hydrophobic regions suggests potential applications in inhibitor design or as an intermediate in synthetic organic chemistry. Careful handling is advised due to the reactive functional groups present.
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methylquinolin-4-yl)propanamide structure
1286696-54-5 structure
Product Name:3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methylquinolin-4-yl)propanamide
CAS No:1286696-54-5
MF:C18H20N4O
MW:308.377603530884
CID:5924945
PubChem ID:49669599
Update Time:2025-05-25

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methylquinolin-4-yl)propanamide Chemical and Physical Properties

Names and Identifiers

    • 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methylquinolin-4-yl)propanamide
    • AKOS024519405
    • 1286696-54-5
    • F5806-0254
    • SR-01000924954-1
    • SR-01000924954
    • Inchi: 1S/C18H20N4O/c1-11-10-17(15-6-4-5-7-16(15)19-11)20-18(23)9-8-14-12(2)21-22-13(14)3/h4-7,10H,8-9H2,1-3H3,(H,21,22)(H,19,20,23)
    • InChI Key: VZCMAMJDSZTXFU-UHFFFAOYSA-N
    • SMILES: C(NC1=C2C(=NC(C)=C1)C=CC=C2)(=O)CCC1=C(C)NN=C1C

Computed Properties

  • Exact Mass: 308.16371127g/mol
  • Monoisotopic Mass: 308.16371127g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 416
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 70.7Ų

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methylquinolin-4-yl)propanamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5806-0254-1mg
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methylquinolin-4-yl)propanamide
1286696-54-5
1mg
$54.0 2023-09-09

Additional information on 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methylquinolin-4-yl)propanamide

Comprehensive Analysis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methylquinolin-4-yl)propanamide (CAS No. 1286696-54-5)

The compound 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methylquinolin-4-yl)propanamide (CAS No. 1286696-54-5) is a specialized organic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique structure, combining a pyrazole ring with a quinoline moiety, makes it a promising candidate for various applications, including drug discovery and material science. Researchers are particularly interested in its potential as a kinase inhibitor, a topic frequently searched in academic and industrial circles.

One of the key features of this compound is its heterocyclic architecture, which is often associated with bioactive properties. The presence of both 3,5-dimethyl-1H-pyrazole and 2-methylquinoline groups contributes to its stability and reactivity, making it a versatile intermediate in synthetic chemistry. Recent studies have explored its role in modulating enzymatic activity, a hot topic in the context of targeted therapies for chronic diseases.

In the realm of drug development, CAS No. 1286696-54-5 has been investigated for its potential to interact with specific protein targets. This aligns with the growing demand for small-molecule inhibitors, a frequently searched term in pharmaceutical databases. Its propanamide linker further enhances its ability to bind to biological receptors, a characteristic highly valued in precision medicine.

From a synthetic perspective, the compound's multi-step synthesis involves carefully controlled reactions to ensure high purity and yield. This aspect is crucial for researchers who often search for optimized synthetic protocols or scalable production methods. The compound's stability under various conditions also makes it a reliable candidate for long-term studies, another point of interest for industrial applications.

Environmental and green chemistry considerations are increasingly important in modern research. The synthesis and application of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methylquinolin-4-yl)propanamide have been evaluated for their compliance with sustainable practices. This aligns with the rising trend of searches for eco-friendly chemical processes and biodegradable intermediates in the scientific community.

In summary, CAS No. 1286696-54-5 represents a fascinating intersection of chemistry and biology. Its structural complexity and functional versatility make it a subject of ongoing research, particularly in areas like kinase inhibition and drug design. As the scientific community continues to explore its potential, this compound is likely to remain a key player in advancing both theoretical and applied chemistry.

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